![molecular formula C20H22O3 B14262878 6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane CAS No. 151433-36-2](/img/structure/B14262878.png)
6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of methoxyphenyl groups and the oxabicycloheptane core contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 4-methoxybenzaldehyde and cyclopentadiene.
Diels-Alder Reaction: The first step involves a Diels-Alder reaction between 4-methoxybenzaldehyde and cyclopentadiene to form a bicyclic intermediate.
Epoxidation: The intermediate undergoes epoxidation using a peracid, such as m-chloroperbenzoic acid, to introduce the oxirane ring.
Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst to yield the desired product.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
化学反应分析
Types of Reactions
6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxyphenyl groups using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced bicyclic compounds.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Used in the development of novel polymers and materials with unique mechanical and thermal properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane involves its interaction with molecular targets through its bicyclic structure and methoxyphenyl groups. These interactions can modulate biological pathways, making it a candidate for drug development. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
6,7-Bis(4-hydroxyphenyl)-3-oxabicyclo[3.2.0]heptane: Similar structure but with hydroxy groups instead of methoxy groups.
6,7-Bis(4-methylphenyl)-3-oxabicyclo[3.2.0]heptane: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. The oxabicycloheptane core also contributes to its distinct chemical behavior compared to other bicyclic compounds.
属性
CAS 编号 |
151433-36-2 |
|---|---|
分子式 |
C20H22O3 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
6,7-bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C20H22O3/c1-21-15-7-3-13(4-8-15)19-17-11-23-12-18(17)20(19)14-5-9-16(22-2)10-6-14/h3-10,17-20H,11-12H2,1-2H3 |
InChI 键 |
AZHMGEQKNAEVLS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2C3COCC3C2C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


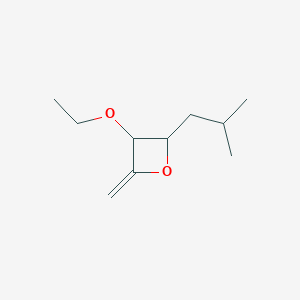
![1-Propyl-7H-benzo[C]carbazole](/img/structure/B14262799.png)
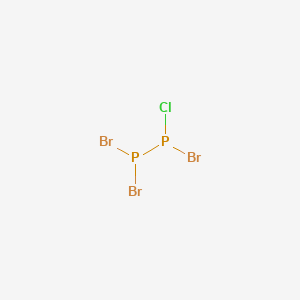
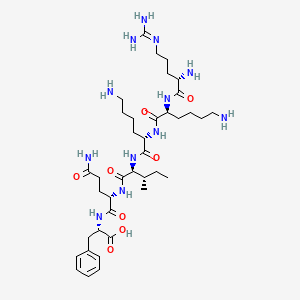
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal](/img/structure/B14262819.png)
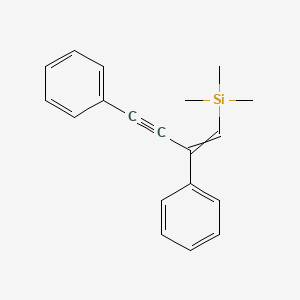
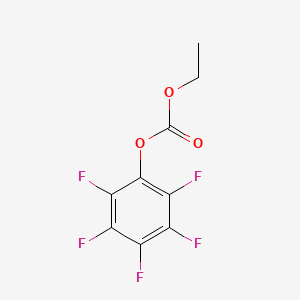

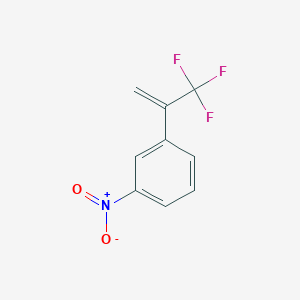

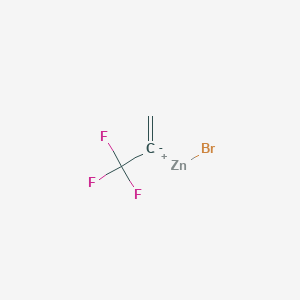
![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)

